molecular formula C10H8IN B1629158 1-Amino-3-iodonaphthalene CAS No. 90841-85-3

1-Amino-3-iodonaphthalene

Cat. No.: B1629158
CAS No.: 90841-85-3
M. Wt: 269.08 g/mol
InChI Key: WVPWDYVGTSSPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-iodonaphthalene, also known as this compound, is an organic compound with the molecular formula C10H8IN. It is a derivative of naphthalene, where an iodine atom is substituted at the third position and an amino group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-iodonaphthalene typically involves the iodination of naphthalen-1-amine. One common method is the Sandmeyer reaction, where naphthalen-1-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position. The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-iodonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted naphthalenes, nitro derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-3-iodonaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and fluorescent probes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Amino-3-iodonaphthalene exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom and amino group provide sites for electrophilic and nucleophilic attacks, respectively, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

    3-Amino-1-iodonaphthalene: Similar in structure but with the amino group at the third position and iodine at the first position.

    1-Iodonaphthalen-2-amine: Another isomer with different substitution patterns.

Uniqueness: The presence of both iodine and amino groups in specific positions allows for versatile chemical modifications and functionalization .

Properties

CAS No.

90841-85-3

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

3-iodonaphthalen-1-amine

InChI

InChI=1S/C10H8IN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2

InChI Key

WVPWDYVGTSSPHY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2N)I

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.